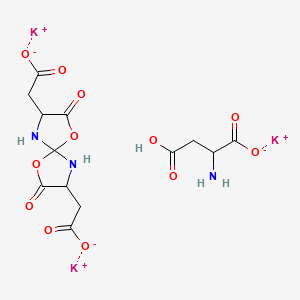
Magnesiumpotassiumaspartate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesiumpotassiumaspartate is a compound formed by the combination of magnesium, potassium, and aspartic acid. It is commonly used as a mineral supplement due to its high bioavailability and water solubility compared to other magnesium and potassium salts. This compound is often utilized to address deficiencies in magnesium and potassium, which are essential micronutrients for various physiological functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesiumpotassiumaspartate can be synthesized through a reaction involving aspartic acid, potassium carbonate, potassium hydroxide, and magnesium oxide. The process typically involves heating, stirring, decoloring, filtering, and freeze-drying . The reaction conditions include:
- Weighing the required amounts of aspartic acid, magnesium oxide, potassium hydroxide, and potassium carbonate.
- Adding sterilized water for injection and heating the mixture to facilitate the reaction.
- Adding activated carbon for decoloring and filtering the solution.
- Freeze-drying the final product to obtain this compound.
Industrial Production Methods
The industrial production of this compound involves similar steps but on a larger scale. The process ensures the stability and purity of the compound, making it suitable for clinical and nutritional applications .
Chemical Reactions Analysis
Types of Reactions
Magnesiumpotassiumaspartate primarily undergoes complexation reactions due to the presence of magnesium and potassium ions. These reactions involve the formation of stable complexes with other molecules, enhancing the bioavailability of the compound.
Common Reagents and Conditions
The common reagents used in the synthesis of this compound include aspartic acid, potassium carbonate, potassium hydroxide, and magnesium oxide. The reaction conditions typically involve heating and stirring to ensure complete reaction and formation of the desired product .
Major Products Formed
The major product formed from the reaction is this compound itself, which is a stable complex of magnesium, potassium, and aspartic acid. This compound exhibits high solubility and bioavailability, making it effective as a mineral supplement .
Scientific Research Applications
Magnesiumpotassiumaspartate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving metal complexes.
Biology: Investigated for its role in cellular processes and enzyme functions due to its involvement in magnesium and potassium metabolism.
Medicine: Utilized as a supplement to address deficiencies in magnesium and potassium, which are crucial for cardiovascular health, muscle function, and overall well-being
Mechanism of Action
The mechanism of action of magnesiumpotassiumaspartate involves the stabilization of cellular membranes by normalizing the levels of magnesium and potassium in the cells. This compound also plays a role in detoxifying ammonia and increasing the tricarboxylic acid cycle flux, which is particularly relevant in sports nutrition . The molecular targets and pathways involved include:
Cellular Membranes: Stabilization through normalization of ion levels.
Ammonia Detoxification: Aspartate component aids in detoxifying ammonia.
Tricarboxylic Acid Cycle: Enhancement of metabolic pathways involved in energy production.
Comparison with Similar Compounds
Magnesiumpotassiumaspartate is unique due to its combination of magnesium, potassium, and aspartic acid, which enhances its bioavailability and solubility. Similar compounds include:
Magnesium Aspartate: A magnesium salt of aspartic acid with high bioavailability.
Potassium Aspartate: A potassium salt of aspartic acid used to address potassium deficiencies.
Magnesium Citrate: Another magnesium supplement with good bioavailability but different solubility properties.
Magnesium Oxide: A less soluble form of magnesium used in supplements.
This compound stands out due to its combined benefits of both magnesium and potassium, making it a versatile and effective supplement for addressing deficiencies in these essential minerals.
Properties
Molecular Formula |
C13H14K3N3O12 |
|---|---|
Molecular Weight |
521.56 g/mol |
IUPAC Name |
tripotassium;2-amino-4-hydroxy-4-oxobutanoate;2-[3-(carboxylatomethyl)-2,7-dioxo-1,6-dioxa-4,9-diazaspiro[4.4]nonan-8-yl]acetate |
InChI |
InChI=1S/C9H10N2O8.C4H7NO4.3K/c12-5(13)1-3-7(16)18-9(10-3)11-4(2-6(14)15)8(17)19-9;5-2(4(8)9)1-3(6)7;;;/h3-4,10-11H,1-2H2,(H,12,13)(H,14,15);2H,1,5H2,(H,6,7)(H,8,9);;;/q;;3*+1/p-3 |
InChI Key |
VXGQQHJRUVYGEV-UHFFFAOYSA-K |
Canonical SMILES |
C(C1C(=O)OC2(N1)NC(C(=O)O2)CC(=O)[O-])C(=O)[O-].C(C(C(=O)[O-])N)C(=O)O.[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















